molecular formula C50H53N7O10 B14213775 L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine CAS No. 824959-38-8

L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine

Cat. No.: B14213775
CAS No.: 824959-38-8
M. Wt: 912.0 g/mol
InChI Key: YZJNDUNYGWXXQW-HAKKBKSLSA-N
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Description

L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine is a synthetic peptide composed of seven amino acids: tyrosine, serine, tryptophan, phenylalanine, phenylalanine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: DTT, TCEP, or other reducing agents.

    Substitution: Specific reagents tailored to the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of novel biomaterials and as a component in various biotechnological processes.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine: A similar peptide with slight variations in amino acid sequence.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another peptide with a different sequence but similar structural features.

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple aromatic residues, which can influence its biochemical properties and interactions. This uniqueness makes it a valuable tool for studying peptide behavior and developing new applications in various scientific fields.

Properties

CAS No.

824959-38-8

Molecular Formula

C50H53N7O10

Molecular Weight

912.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C50H53N7O10/c51-38(23-32-15-19-35(59)20-16-32)45(61)57-44(29-58)49(65)55-42(27-34-28-52-39-14-8-7-13-37(34)39)48(64)54-40(24-30-9-3-1-4-10-30)46(62)53-41(25-31-11-5-2-6-12-31)47(63)56-43(50(66)67)26-33-17-21-36(60)22-18-33/h1-22,28,38,40-44,52,58-60H,23-27,29,51H2,(H,53,62)(H,54,64)(H,55,65)(H,56,63)(H,57,61)(H,66,67)/t38-,40-,41-,42-,43-,44-/m0/s1

InChI Key

YZJNDUNYGWXXQW-HAKKBKSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

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